molecular formula C15H22N2O3S B6046706 N-(2,6-dimethylphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide

N-(2,6-dimethylphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide

Cat. No. B6046706
M. Wt: 310.4 g/mol
InChI Key: APHOXLBNHDWQAI-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide, also known as DMMPA, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. DMMPA belongs to the class of piperidinecarboxamide compounds, which have been shown to have various biological activities, including anti-inflammatory and analgesic effects.

Mechanism of Action

The exact mechanism of action of N-(2,6-dimethylphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide is not fully understood. However, it is believed to act as an antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a receptor that is involved in the sensation of pain and inflammation. By blocking TRPV1, N-(2,6-dimethylphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide may reduce pain and inflammation.
Biochemical and Physiological Effects
N-(2,6-dimethylphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to reduce neuropathic pain in animal models. N-(2,6-dimethylphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide does not appear to have any significant effects on motor function or coordination in animals.

Advantages and Limitations for Lab Experiments

N-(2,6-dimethylphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been shown to have consistent effects in animal models of pain and inflammation. However, N-(2,6-dimethylphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide also has some limitations. It has not been extensively studied in humans, so its safety and efficacy in humans are not fully understood. Additionally, N-(2,6-dimethylphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide may have off-target effects that are not yet known.

Future Directions

There are several future directions for research on N-(2,6-dimethylphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide. One area of research could focus on the safety and efficacy of N-(2,6-dimethylphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide in humans. Another area of research could investigate the potential of N-(2,6-dimethylphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide as a treatment for other types of pain, such as cancer pain or chronic headaches. Additionally, research could focus on identifying the exact mechanism of action of N-(2,6-dimethylphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide and its off-target effects. Finally, N-(2,6-dimethylphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide could be used as a starting point for the development of new compounds with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of N-(2,6-dimethylphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide involves the reaction of 2,6-dimethylphenyl isocyanate with 1-(methylsulfonyl)piperidine. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dichloromethane. The product is then purified using column chromatography to obtain pure N-(2,6-dimethylphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide.

Scientific Research Applications

N-(2,6-dimethylphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. N-(2,6-dimethylphenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has also been investigated for its potential as a treatment for neuropathic pain, a type of chronic pain that is difficult to treat with currently available medications.

properties

IUPAC Name

N-(2,6-dimethylphenyl)-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-11-6-4-7-12(2)14(11)16-15(18)13-8-5-9-17(10-13)21(3,19)20/h4,6-7,13H,5,8-10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHOXLBNHDWQAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CCCN(C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethylphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide

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